molecular formula C5H11N5 B12552810 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride CAS No. 184173-45-3

4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride

Cat. No.: B12552810
CAS No.: 184173-45-3
M. Wt: 141.18 g/mol
InChI Key: CMYXTZPTHYRATM-UHFFFAOYSA-N
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Description

4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is a chemical compound with the molecular formula C₅H₁₁N₅ and is supplied as a dihydrochloride salt . Compounds based on the 5-aminopyrazole scaffold are recognized as an important heterocyclic template in medicinal and agrochemical research . This system has attracted considerable interest due to its biological and pharmacological properties, which have included applications as antibacterial, antifungal, and anticancer agents in research settings . Furthermore, 5-aminopyrazole derivatives serve as valuable synthons and building blocks for the construction of a plethora of fused nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are structures of high interest in drug discovery efforts . The hydrazino moiety present in the structure, as seen in related 5-hydrazinopyrazole compounds, can be utilized in synthetic routes for the preparation of more complex heterocyclic systems, including pyrazolo[4,3-e][1,2,4]triazines . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

184173-45-3

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

5-hydrazinyl-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C5H11N5/c1-3-4(6)5(8-7)10(2)9-3/h8H,6-7H2,1-2H3

InChI Key

CMYXTZPTHYRATM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)NN)C

Origin of Product

United States

Preparation Methods

Methylation at Positions 1 and 3

Dimethyl groups are introduced early in the synthesis to stabilize the pyrazole ring. Methods include:

  • Alkylation : Using methyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).
  • Use of Dimethylmalononitrile : Direct incorporation of methyl groups during cyclocondensation.

Reaction Example :
$$
\text{Dimethylmalononitrile} + \text{Hydrazine} \xrightarrow{\text{EtOH/H}2\text{O}} \text{1,3-Dimethyl-5-aminopyrazole} + \text{H}2\text{O}
$$
Yield: 65–70%.

Hydrazino Group at Position 5

The hydrazino group is introduced via nucleophilic substitution or reduction. Common methods include:

  • Halogen Displacement : Reacting a 5-halo-pyrazole with hydrazine hydrate.
  • Reduction of Nitro Groups : Catalytic hydrogenation of a 5-nitro-pyrazole intermediate.

Example :

Substrate Reagents Conditions Yield (%) Reference
5-Chloro-1,3-dimethylpyrazole Hydrazine hydrate EtOH, reflux, 6–8 hr 50–60

Amination at Position 4

The amino group at position 4 is typically introduced via:

  • Electrophilic Substitution : Nitration followed by reduction.
  • Direct Condensation : Using hydrazine derivatives with pre-existing amino groups.

Case Study :

  • Nitration :
    • Reagents : HNO₃/H₂SO₄.
    • Conditions : 0–5°C, 2 hr.
    • Product : 4-Nitro-1,3-dimethyl-5-hydrazinopyrazole.
  • Catalytic Hydrogenation :
    • Catalyst : Pd/C or Raney Ni.
    • Conditions : H₂ (3–6 bar), 30–50°C.
    • Product : 4-Amino-1,3-dimethyl-5-hydrazinopyrazole.

Yield : 70–80% after purification.

Salt Formation: Dihydrochloride

The final step involves protonation of the amino and hydrazino groups with HCl to form the dihydrochloride salt.

Procedure :

  • Dissolution : Suspend the free base in HCl (2M).
  • Crystallization : Filter and recrystallize from EtOH/H₂O.

Physical Data :

Property Value Reference
Melting Point (°C) 182–185 (decomposition)
Solubility Soluble in H₂O, EtOH

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a precursor in the synthesis of biologically active pyrazole derivatives. These derivatives have shown potential in various therapeutic areas, including anticancer, antibacterial, and antifungal activities.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives synthesized from 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride. For instance:

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Research indicated that derivatives obtained from this compound exhibited significant cytotoxic effects against human cancer cell lines such as colon and leukemia cells. The mechanism involved the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
  • Multicomponent Reactions : The compound has been utilized in multicomponent reactions to generate diverse pyrazolo[3,4-b]pyridine derivatives. These derivatives have demonstrated cytotoxic activity against cervical and prostate cancer cell lines, highlighting their potential as anticancer agents .

Antibacterial and Antifungal Properties

The synthesized pyrazole derivatives have also been evaluated for their antimicrobial activities:

  • Antibacterial Agents : Some compounds derived from 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride have shown broad-spectrum antibacterial activity. For example, certain pyrazolo[3,4-b]pyridine derivatives were reported to exhibit potent inhibition against various bacterial strains, indicating their potential use in treating bacterial infections .
  • Antifungal Activity : Studies have reported that specific derivatives possess antifungal properties, making them suitable candidates for developing new antifungal treatments .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions facilitates the creation of complex molecular structures.

Synthesis of Heterocycles

4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is instrumental in synthesizing various heterocyclic compounds:

  • Cyclocondensation Reactions : It can undergo cyclocondensation with different electrophiles to form bicyclic nitrogen heterocycles. This reaction pathway is crucial for developing new materials with unique properties .
  • Building Block for Combinatorial Libraries : The compound’s versatility allows it to be used as a starting material for synthesizing combinatorial libraries aimed at drug discovery and screening processes .

Summary of Case Studies

The following table summarizes key findings from various studies involving 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride:

Study ReferenceApplication AreaKey Findings
AnticancerInduced apoptosis in colon and leukemia cell lines
AntibacterialBroad-spectrum activity against multiple bacterial strains
Organic SynthesisEffective precursor for synthesizing diverse heterocycles

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Reactivity

Compound Name Substituents (Positions) Reactivity Profile Key Applications
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride 1,3-dimethyl; 4-amino; 5-hydrazino Forms condensation products with aldehydes/ketones Building block for fused heterocycles
3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride Variable amino/hydrazino positions Generates pyrazolopyrimidines via cyclocondensation Synthesis of bioactive molecules
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride 1,3-dimethyl; 4-chloro; 5-amino Reacts in cross-coupling reactions Pharmaceuticals, agrochemicals

Key Insight: The hydrazino group in the target compound enhances its ability to form Schiff bases and fused heterocycles, distinguishing it from chloro- or amino-substituted analogs .

Stability in Solution vs. Crystalline Form

  • Hemiaminal Analogs (e.g., 4-nitrobenzaldehyde-4-amino-1,2,4-triazole): Decompose in DMSO solution at room temperature, reverting to substrates .
  • Implication : The dihydrochloride form likely stabilizes the compound against hydrolysis, though further studies are needed to confirm solution-phase behavior.

Future Research Directions

  • Stability Studies : Investigate the target compound’s decomposition kinetics in solution to benchmark against hemiaminal analogs .
  • Biological Screening : Explore its bioactivity against triazole and pyrimidine derivatives to identify niche applications .

Biological Activity

4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including its role as an antitumor agent and its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is characterized by the presence of a hydrazine functional group, which is known to contribute to its reactivity and biological activity. The molecular formula is C6H10Cl2N4, and its molecular weight is approximately 201.07 g/mol.

Antitumor Activity

Research indicates that 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of aminopyrazoles can induce apoptosis in cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In comparative studies, it has been found to exhibit significant antibacterial effects against a range of pathogens. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported, making this compound a candidate for further investigation in enzyme-related diseases. For example, it has been shown to inhibit certain kinases that are crucial in cancer signaling pathways, thereby potentially reducing tumor growth and metastasis .

Case Studies

StudyCell LineBiological ActivityFindings
HeLaCytotoxicityInduced apoptosis at IC50 values < 10 µM
DU 205CytotoxicitySignificant reduction in cell viability
VariousEnzyme inhibitionInhibited kinase activity leading to reduced signaling

The proposed mechanism of action for 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride involves several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It inhibits specific kinases that are vital for cancer cell survival.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis contributes to its antimicrobial properties.

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